molecular formula C13H25ClN2O2 B1413408 tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride CAS No. 1823235-96-6

tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride

Cat. No. B1413408
CAS RN: 1823235-96-6
M. Wt: 276.8 g/mol
InChI Key: KFTGJEGPQBBQCN-UHFFFAOYSA-N
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Description

“tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride” is a chemical compound with the CAS Number: 1823235-96-6 . Its unique structure and properties make it invaluable for studying drug development, molecular biology, and organic synthesis.


Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C13H24N2O2 . The molecule consists of 24 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms - a total of 41 atoms . The molecular weight of the compound is 240.3419 .

Scientific Research Applications

1. Isomorphous Crystal Structures

tert-Butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride has been studied for its role in forming isomorphous crystal structures. Research demonstrates that compounds with similar structures can link molecules through bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds involving the same carbonyl group. This understanding is crucial in crystallography and materials science (Baillargeon et al., 2017).

2. Asymmetric Synthesis of Tropane Alkaloid

The compound has been used in the asymmetric synthesis of tropane alkaloids. For example, a study described the synthesis of (+)-pseudococaine hydrochloride using tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride, illustrating its utility in organic synthesis and pharmaceutical research (Brock et al., 2012).

3. Synthesis of Carbohydrate Derivatives

The compound has been applied in the synthesis of protected amines and carbohydrate derivatives, contributing to advancements in synthetic organic chemistry and the development of new pharmaceuticals (Nativi et al., 1989).

4. Enantioselective Synthesis

It is also significant in the enantioselective synthesis of carbocyclic analogues of nucleotides, which are essential in biochemistry and medicinal chemistry for understanding nucleic acid behavior and drug design (Ober et al., 2004).

5. Photoredox-Catalyzed Cascade Reactions

In recent studies, tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride has been utilized in photoredox-catalyzed cascade reactions. This application is pivotal in creating new pathways for assembling complex molecular structures under mild conditions, which is valuable in synthetic chemistry (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-(8-amino-3-bicyclo[3.2.1]octanyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-6-8-4-5-9(7-10)11(8)14;/h8-11H,4-7,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTGJEGPQBBQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
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tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
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tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
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tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
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tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
Reactant of Route 6
tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride

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